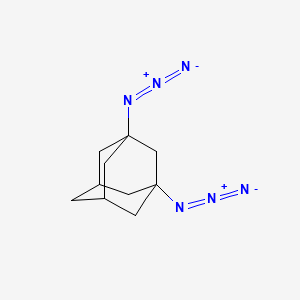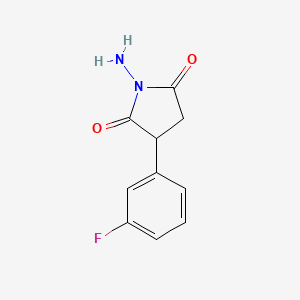
Lymecycline, Antibiotic for Culture Media Use Only
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Lymecycline is a broad-spectrum second-generation tetracycline antibiotic. It is primarily used for the treatment of acne and other susceptible bacterial infections. This compound is particularly valued in scientific research for its effectiveness in preventing bacterial contamination in culture media .
準備方法
Synthetic Routes and Reaction Conditions: Lymecycline is synthesized through a series of chemical reactions starting from tetracycline. The process involves the modification of tetracycline’s structure to enhance its solubility and absorption. The key steps include the formation of a methylene bridge and the addition of an amino acid side chain .
Industrial Production Methods: Industrial production of lymecycline involves large-scale chemical synthesis under controlled conditions. The process ensures high purity and consistency of the final product. The production is typically carried out in specialized facilities equipped with advanced technology to maintain the quality and safety of the antibiotic .
化学反応の分析
Types of Reactions: Lymecycline undergoes various chemical reactions, including:
Oxidation: Lymecycline can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: Reduction reactions can modify the functional groups in lymecycline, altering its chemical properties.
Substitution: Lymecycline can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of hydroxylated derivatives, while reduction can produce deoxygenated compounds .
科学的研究の応用
Lymecycline is widely used in scientific research due to its broad-spectrum antibacterial properties. Some of its key applications include:
Chemistry: Used as a reagent in various chemical reactions to study its reactivity and interaction with other compounds.
Biology: Essential in cell culture media to prevent bacterial contamination, ensuring the integrity of biological experiments.
Medicine: Investigated for its potential in treating various bacterial infections beyond acne, including respiratory and urinary tract infections.
Industry: Utilized in the production of sterile culture media for pharmaceutical and biotechnological applications
作用機序
Lymecycline exerts its antibacterial effects by binding to the 30S ribosomal subunit of bacteria. This binding prevents amino-acyl tRNA from attaching to the A site of the ribosome, thereby inhibiting the elongation of polypeptide chains. As a result, bacterial protein synthesis is halted, leading to a bacteriostatic effect .
類似化合物との比較
- Minocycline
- Oxytetracycline
- Doxycycline
Comparison: Lymecycline is unique among tetracyclines due to its enhanced solubility and absorption. Unlike tetracycline hydrochloride, lymecycline is soluble at all physiological pH values, making it more effective in various biological environments. Additionally, its absorption via active transport across the intestinal wall allows for lower dosages compared to other tetracyclines .
Lymecycline’s broad-spectrum activity, combined with its favorable pharmacokinetic properties, makes it a valuable antibiotic for both clinical and research applications.
特性
分子式 |
C29H38N4O10 |
|---|---|
分子量 |
602.6 g/mol |
IUPAC名 |
6-[[[(4S,4aS,5aS,6S,12aR)-4-(dimethylamino)-1,6,10,11,12a-pentahydroxy-6-methyl-3,12-dioxo-4,4a,5,5a-tetrahydrotetracene-2-carbonyl]amino]methylamino]-2-aminohexanoic acid |
InChI |
InChI=1S/C29H38N4O10/c1-28(42)13-7-6-9-17(34)18(13)22(35)19-14(28)11-15-21(33(2)3)23(36)20(25(38)29(15,43)24(19)37)26(39)32-12-31-10-5-4-8-16(30)27(40)41/h6-7,9,14-16,21,31,34-35,38,42-43H,4-5,8,10-12,30H2,1-3H3,(H,32,39)(H,40,41)/t14-,15-,16?,21-,28+,29-/m0/s1 |
InChIキー |
PZTCVADFMACKLU-UNKJSYSHSA-N |
異性体SMILES |
C[C@@]1([C@H]2C[C@H]3[C@@H](C(=O)C(=C([C@]3(C(=O)C2=C(C4=C1C=CC=C4O)O)O)O)C(=O)NCNCCCCC(C(=O)O)N)N(C)C)O |
正規SMILES |
CC1(C2CC3C(C(=O)C(=C(C3(C(=O)C2=C(C4=C1C=CC=C4O)O)O)O)C(=O)NCNCCCCC(C(=O)O)N)N(C)C)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



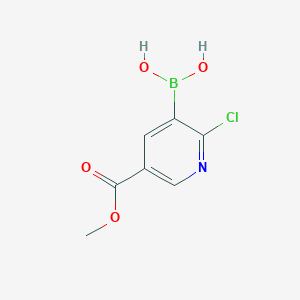
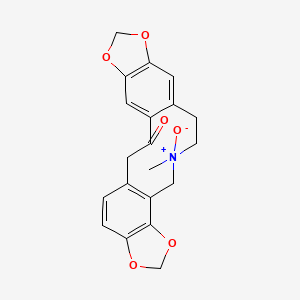
![Sodium 5-[[4-acetamido-2-(trifluoromethyl)phenyl]azo]-6-amino-4-hydroxynaphthalene-2-sulphonate](/img/structure/B13406794.png)
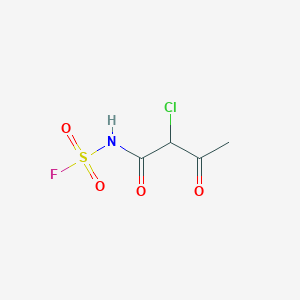

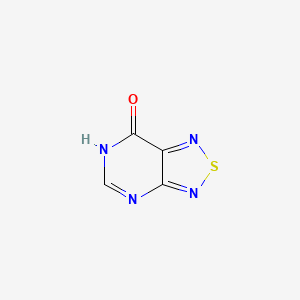
![5-[7-Trifluoromethyl-5-(4-trifluoromethyl-phenyl)-pyrazolo[1,5-a]pyrimidin-3-ylethynyl]-pyridine-3-sulfonic acid](/img/structure/B13406824.png)

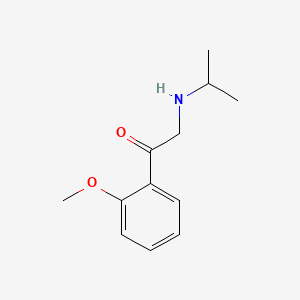
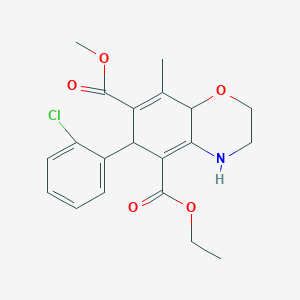
![2-Methyl-5-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]pyridine](/img/structure/B13406838.png)
